

Comparative Stability of Commercial Ceftriaxone Sodium Formulations: A Guide for Researchers

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Compound of Interest

Compound Name: Ceftriaxone sodium hydrate

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For researchers, scientists, and drug development professionals, understanding the stability of different commercial formulations of Ceftriaxone sodium is critical for ensuring therapeutic efficacy and patient safety. This guide provides an objective comparison of the stability of various Ceftriaxone sodium products based on available experimental data.

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, is widely used for its broad-spectrum bactericidal activity, which stems from the inhibition of bacterial cell wall synthesis.[1] However, its stability can be influenced by a multitude of factors including the manufacturing process, presence of impurities, storage conditions, and the diluents used for reconstitution.[2] [3] This comparison delves into the chemical and physical stability of different commercial formulations, highlighting key differences observed in forced degradation studies and under various storage conditions.

Comparative Analysis of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Multiple studies have subjected

different brands of Ceftriaxone sodium to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

A study comparing five different brands of Ceftriaxone injection revealed that all formulations underwent degradation under acidic, basic, oxidative, and thermal stress.[4][5] Notably, the most significant degradation for all tested brands was observed in the basic medium, leading to the opening of the beta-lactam ring, the primary active site for its bactericidal activity.[5]

Another study indicated that Ceftriaxone sodium undergoes significant degradation under acid hydrolysis and oxidation, while it demonstrates relative stability under alkaline conditions.[1][6] This highlights potential variations in experimental conditions and formulation-specific responses to stress.

Table 1: Summary of Forced Degradation Studies on Different Ceftriaxone Sodium Formulations

Stress Condition	Formulation(s)	Observed Degradation	Reference
Acid Hydrolysis (0.1 N HCl)	Multiple Brands	Significant Degradation	[1][6]
Alkaline Hydrolysis (0.1 N NaOH)	Multiple Brands	Maximum degradation observed; opening of beta-lactam ring. In contrast, another study reported stability.	[4][5]
Oxidative Degradation (5% H ₂ O ₂)	Multiple Brands	Significant Degradation	[1][6]
Thermal Degradation (e.g., 100°C for 24h)	Multiple Brands	Slight to moderate degradation.	[1][5][6]
Photolytic Degradation (UV exposure)	Multiple Brands	Slight degradation.	[1][6]

Influence of Diluents and Storage Temperature

The stability of reconstituted Ceftriaxone sodium is significantly impacted by the choice of diluent and the storage temperature. A study evaluating the stability of a commercial Ceftriaxone sodium vial with various diluents demonstrated that solutions reconstituted with sterile water or 5% dextrose exhibited the highest stability.[3] Conversely, solutions prepared with 2% lidocaine showed the lowest stability.[3]

Lowering the storage temperature to 4°C consistently improved the stability of the reconstituted solutions across all tested diluents.[3] For instance, a 100 mg/ml solution in sterile water was stable for 3 days at 25°C, while its stability extended to 10 days at 4°C.[3] The concentration of the reconstituted solution also plays a role, with lower concentrations generally exhibiting greater stability.[3][7]

Table 2: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL) in Various Diluents at Different Temperatures

Diluent	Stability at 25°C	Stability at 4°C	Reference
Sterile Water for Injection	3 days	10 days	[3]
5% Dextrose	3 days	10 days	[3]
0.9% NaCl	24 hours	7 days	[3]
1% Lidocaine	8 hours	9 days	[3]
2% Lidocaine	8 hours	8 days	[3]

Comparison of Original vs. Generic Formulations

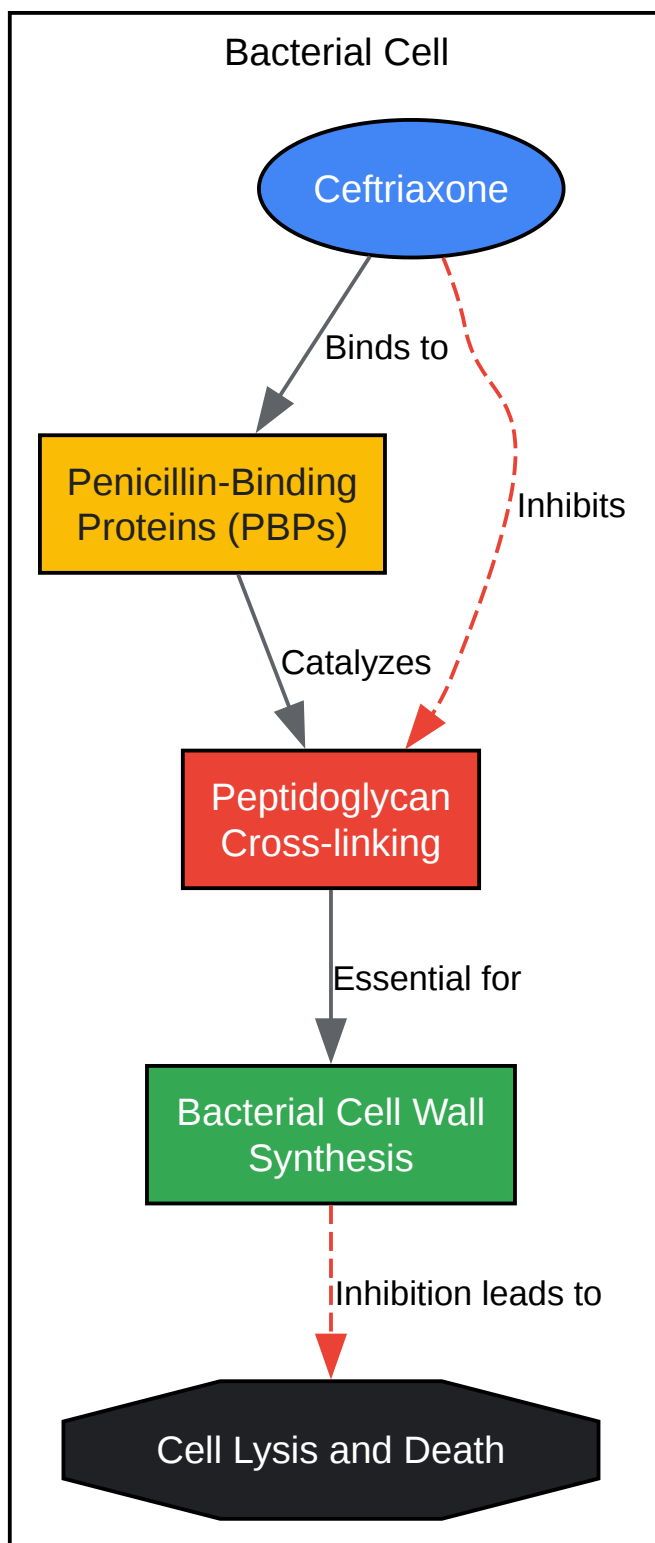
Research comparing the original manufacturer's Ceftriaxone sodium (Rocephine®) with several generic versions has revealed differences in impurity profiles and compatibility with calcium-containing solutions.[8] One study found that while three main impurities were present in all products, the quantity of these impurities varied, with some generic products showing significantly lower levels than the original.[8]

Despite this, the formation of insoluble microparticles when mixed with a calcium chloride solution differed among the formulations. Some generic products showed a significantly higher number of particles than the original, while others showed fewer.[8] This suggests that factors beyond the primary impurity content, such as pH and other excipients, may influence compatibility and stability.[8]

Furthermore, a study investigating storage stability differences found that brand-name products remained stable at 40°C, whereas generic versions showed irreversible changes when stored at 25°C.[2][9] These differences were attributed to the redistribution of hydrate within the crystal structure, emphasizing the importance of controlled sealing and cool storage conditions for generic formulations.[2][9]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Ceftriaxone is achieved by inhibiting the synthesis of the bacterial cell wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The following diagram illustrates this signaling pathway.



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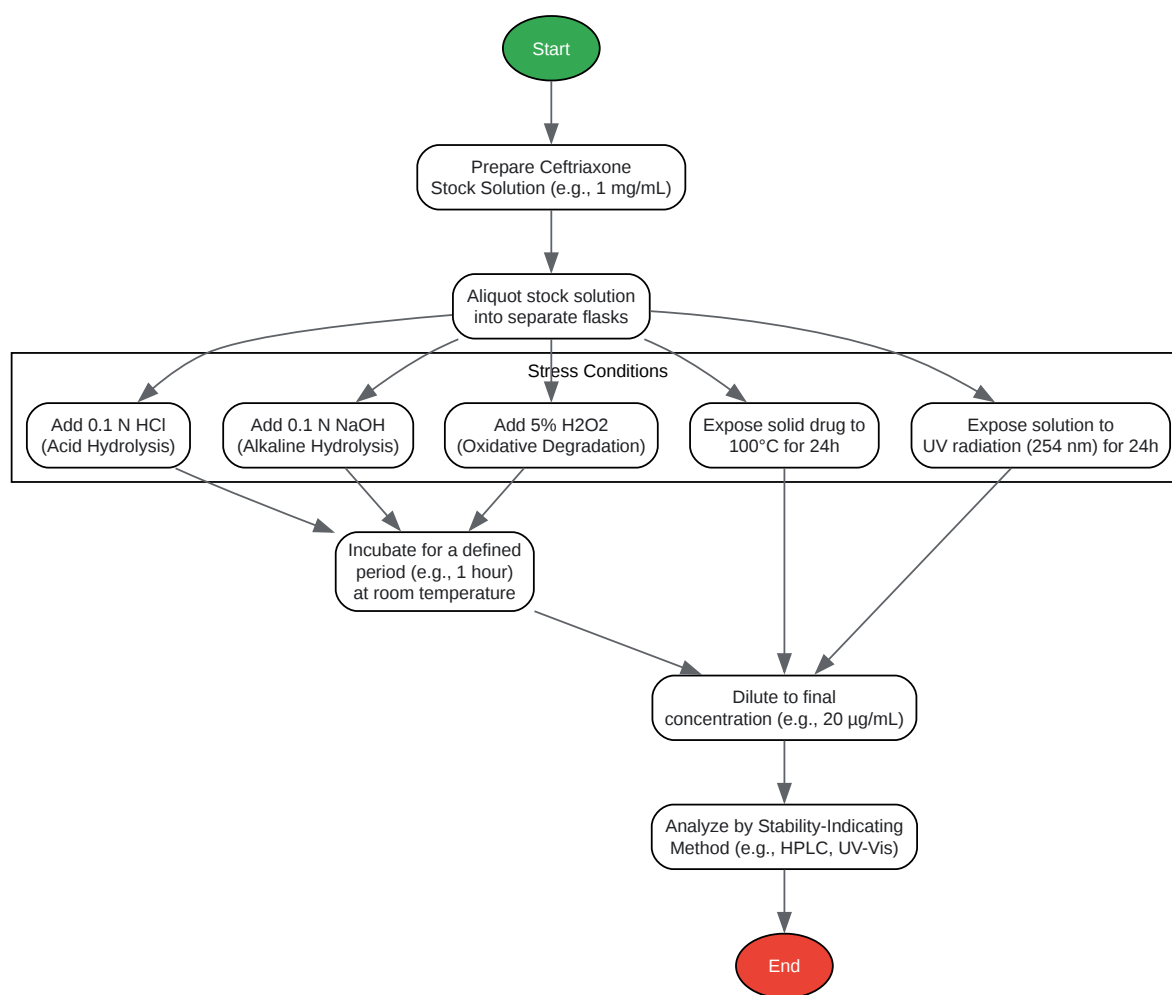
Caption: Mechanism of action of Ceftriaxone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are outlines of common experimental protocols used in the cited research.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for assessing drug stability under various stress conditions.



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Caption: Experimental workflow for forced degradation studies.

Methodology Details:

- **Stock Solution Preparation:** Accurately weigh and dissolve Ceftriaxone sodium powder in a suitable solvent (e.g., distilled water) to a known concentration (e.g., 1 mg/mL).[6]
- **Stress Conditions:**
 - **Acid and Alkaline Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH and keep at room temperature for a specified duration.[6]
 - **Oxidative Degradation:** Treat the stock solution with a solution of hydrogen peroxide (e.g., 5%) at room temperature.[6]
 - **Thermal Degradation:** Expose the solid drug powder to dry heat in a calibrated oven (e.g., 100°C for 24 hours).[6]
 - **Photolytic Degradation:** Expose a solution of the drug to UV light of a specific wavelength (e.g., 254 nm) for a defined period.[6]
- **Sample Analysis:** After the stress period, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration for analysis by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to quantify the remaining intact drug.[6][10][11]

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact drug from its degradation products.

Typical HPLC Parameters:

- **Column:** Zorbax SB C18 (150 × 4.6 mm, 5 μm) or equivalent.[11]
- **Mobile Phase:** A mixture of an aqueous phase (e.g., purified water with 0.2% orthophosphoric acid) and an organic modifier (e.g., ethanol or acetonitrile) in an isocratic or gradient elution mode.[11] A common mobile phase composition is a mixture of purified water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[11]
- **Flow Rate:** Typically around 0.9 to 1.0 mL/min.[11]

- Detection Wavelength: 260 nm or 241 nm.[6][11]
- Column Temperature: Maintained at a constant temperature, for example, 25°C.[11]
- Injection Volume: 10-20 µL.[11]

This guide underscores the variability in stability among different commercial formulations of Ceftriaxone sodium. These differences can be attributed to manufacturing processes, excipient composition, and the crystalline form of the drug. For researchers and drug development professionals, it is imperative to consider these variations and conduct formulation-specific stability testing to ensure the quality, safety, and efficacy of the final product.

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